2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile
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Overview
Description
2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile is a synthetic organic compound with the molecular formula C27H29N5 and a molecular weight of 423.56 g/mol . This compound is known for its role as a Delta6 fatty acid desaturase (Delta6D) inhibitor, which is significant in the biochemical pathway of arachidonic acid synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile involves the reaction of diphenylacetonitrile with 4-(pyridin-3-ylmethylideneamino)piperazine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly at the piperazine and pyridine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like DMSO or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile has several scientific research applications:
Mechanism of Action
The primary mechanism of action of 2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile is the inhibition of Delta6 fatty acid desaturase (Delta6D). This enzyme is crucial in the desaturation of dietary linoleic acid to arachidonic acid, a key step in the synthesis of polyunsaturated fatty acids. By inhibiting Delta6D, the compound prevents the conversion of linoleic acid to arachidonic acid, thereby affecting various biochemical pathways related to inflammation and cell signaling .
Comparison with Similar Compounds
Similar Compounds
Diphenylacetonitrile: A simpler analog with two phenyl rings and a nitrile group.
4-Bromo-2,2-diphenylbutyronitrile: Contains a bromine atom and a butyronitrile group.
2,2-Diphenylpropionitrile: Features a propionitrile group instead of the piperazine and pyridine rings.
Uniqueness
2,2-Diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile is unique due to its complex structure, which includes both piperazine and pyridine rings. This structural complexity contributes to its specific inhibitory activity on Delta6D, distinguishing it from simpler analogs .
Properties
IUPAC Name |
2,2-diphenyl-5-[4-(pyridin-3-ylmethylideneamino)piperazin-1-yl]pentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5/c28-23-27(25-10-3-1-4-11-25,26-12-5-2-6-13-26)14-8-16-31-17-19-32(20-18-31)30-22-24-9-7-15-29-21-24/h1-7,9-13,15,21-22H,8,14,16-20H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFYKXKMYVYOUNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(C#N)(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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